molecular formula C23H18FN5 B2550671 N-[(4-fluorophenyl)methyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 902950-48-5

N-[(4-fluorophenyl)methyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Cat. No.: B2550671
CAS No.: 902950-48-5
M. Wt: 383.43
InChI Key: MNDQULKWRNZMBO-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a [1,2,4]triazolo[1,5-c]quinazolin-5-amine core. Key structural features include:

  • Position 2: A 3-methylphenyl substituent.
  • Position 5: A 4-fluorobenzylamine group.
  • Position 9: Unsubstituted (hydrogen).

Triazoloquinazolines are notable for their pharmacological activity, particularly as adenosine receptor antagonists .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5/c1-15-5-4-6-17(13-15)21-27-22-19-7-2-3-8-20(19)26-23(29(22)28-21)25-14-16-9-11-18(24)12-10-16/h2-13H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDQULKWRNZMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine typically involves multiple steps, starting with the preparation of the triazole and quinazoline intermediates. One common method involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinazoline derivatives, while reduction can produce amine-functionalized triazoloquinazolines.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The triazoloquinazoline scaffold is shared among several compounds, but substitutions at positions 2, 5, and 9 critically influence receptor affinity and selectivity:

Compound Name / Source Position 2 Substituent Position 9 Substituent 5-Amine Substituent Key Pharmacological Findings
Target Compound 3-Methylphenyl H 4-Fluorobenzyl Hypothesized adenosine antagonism
CGS 15943A 2-Furanyl Cl NH₂ High A₂A affinity (Ki = 14 nM)
N-(4-Chlorobenzyl)-3-(3-Fluorophenyl)-... 3-Fluorophenyl H 4-Chlorobenzyl Undisclosed activity (structural focus)
3-(2,5-Dimethylbenzenesulfonyl)-N-(4-methylbenzyl)-... Sulfonyl group H 4-Methylbenzyl Structural emphasis
N-(3,4-Diethoxyphenethyl)-3-(4-methylphenyl)-... 4-Methylphenyl H 3,4-Diethoxyphenethyl Undisclosed activity
Key Observations:

Position 2: The 2-furanyl group in CGS 15943A is critical for high adenosine A₂A receptor affinity . The target compound’s 3-methylphenyl group may reduce A₂A binding but could enhance lipophilicity or selectivity for other receptor subtypes. Sulfonyl () or fluorophenyl () substitutions suggest versatility in modulating electronic and steric properties.

Position 9: A chloro substituent (CGS 15943A) enhances receptor binding . The target compound’s unsubstituted position 9 may lower adenosine receptor potency compared to CGS 15943A.

5-Amine Modifications :

  • 4-Fluorobenzyl in the target compound may improve blood-brain barrier penetration compared to polar groups like NH₂ (CGS 15943A) .
  • Acylated derivatives (e.g., 5-N-propionyl in ) show enhanced A₃ receptor selectivity, suggesting the target’s benzyl group could be optimized for subtype specificity.

Biological Activity

N-[(4-fluorophenyl)methyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a compound of interest due to its potential biological activities. This article reviews its cytotoxic effects, structure-activity relationships (SAR), and other relevant biological properties.

Chemical Structure

The compound has the following molecular formula: C23H18FN5. It features a triazoloquinazoline backbone which is known for various pharmacological activities.

Cytotoxic Activity

Recent studies have demonstrated that compounds within the [1,2,4]triazolo[1,5-c]quinazoline family exhibit significant cytotoxicity against various cancer cell lines. The biological activity is often measured using IC50 values, indicating the concentration required to inhibit 50% of cell growth.

Key Findings

  • Cytotoxicity : The compound showed promising cytotoxic activity with IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines. Specifically, the most active derivative demonstrated an IC50 of 2.44 μM against HCT-116 cells, indicating strong potential for further development as an anticancer agent .
CompoundCell LineIC50 (μM)
This compoundHCT-1162.44
This compoundHepG26.29

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the substitution patterns on the quinazoline moiety significantly influence biological activity. For instance:

  • The introduction of bulky amine groups tends to reduce cytotoxicity.
  • The presence of trifluoromethyl moieties enhances binding affinity due to increased lipophilicity and hydrogen bonding capabilities.

Comparative Analysis

A comparative study highlighted that derivatives with different substituents exhibited varying degrees of cytotoxicity:

Substituent TypeActivity Rank
PropylamineHighest
EthanolamineModerate
DimethylamineLower
MorpholineLower
CyclohexylamineLowest

The compound's mechanism involves intercalation into DNA and inhibition of topoisomerase II (Topo II). This dual action contributes to its cytotoxic effects by disrupting DNA replication and transcription processes.

Intercalation Studies

Intercalation studies revealed that this compound binds effectively to DNA with a measured intercalation activity at 10.25 μM . This suggests a strong potential for therapeutic applications in oncology.

Case Studies

Several case studies have been documented regarding similar compounds in the triazoloquinazoline series:

  • Anticonvulsant Activity : Some derivatives demonstrated significant anticonvulsant properties in animal models.
  • Antimicrobial Properties : Other related compounds have shown promising antibacterial activities against various pathogens .

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